molecular formula C14H27N3O2 B13883098 3-(2-Pyrrolidin-1-ylethylamino)azetidine-1-carboxylic acid tert-butyl ester

3-(2-Pyrrolidin-1-ylethylamino)azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13883098
M. Wt: 269.38 g/mol
InChI Key: DFSQZRGYXYNYIA-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-pyrrolidin-1-ylethylamino)azetidine-1-carboxylate: is a complex organic compound that features a unique structure combining an azetidine ring, a pyrrolidine ring, and a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-pyrrolidin-1-ylethylamino)azetidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(2-pyrrolidin-1-ylethylamino)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. The presence of the pyrrolidine ring is particularly significant, as it is a common motif in bioactive molecules .

Medicine: In medicinal chemistry, tert-butyl 3-(2-pyrrolidin-1-ylethylamino)azetidine-1-carboxylate is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of polymers and other advanced materials .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: The uniqueness of tert-butyl 3-(2-pyrrolidin-1-ylethylamino)azetidine-1-carboxylate lies in its combination of an azetidine ring, a pyrrolidine ring, and a tert-butyl ester group. This combination provides a unique three-dimensional structure that can interact with a wide range of biological targets, making it a versatile compound for scientific research .

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 3-(2-pyrrolidin-1-ylethylamino)azetidine-1-carboxylate

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-10-12(11-17)15-6-9-16-7-4-5-8-16/h12,15H,4-11H2,1-3H3

InChI Key

DFSQZRGYXYNYIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NCCN2CCCC2

Origin of Product

United States

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